molecular formula C10H19N3 B13077787 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine

4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13077787
M. Wt: 181.28 g/mol
InChI Key: NILMERURNYLVRT-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two alkyl groups, 2-methylpropyl and propan-2-yl, attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate alkyl-substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in these reactions include ethanol, methanol, and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-4-(propan-2-yl)aniline
  • 4-(2-Methylpropyl)-n-(propan-2-yl)aniline

Uniqueness

4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-(2-methylpropyl)-5-propan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-6(2)5-8-9(7(3)4)12-13-10(8)11/h6-7H,5H2,1-4H3,(H3,11,12,13)

InChI Key

NILMERURNYLVRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C(C)C

Origin of Product

United States

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